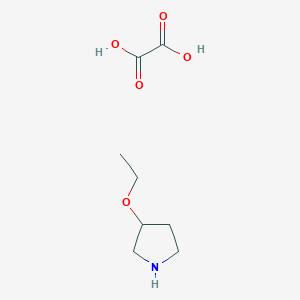

3-Ethoxypyrrolidine oxalate

説明

3-Ethoxypyrrolidine oxalate is an organic salt derived from the reaction of 3-ethoxypyrrolidine (a pyrrolidine derivative with an ethoxy substituent at the 3-position) and oxalic acid. Key properties include:

- Molecular Formula: C₁₂H₁₄N₂O (as the free base) combined with oxalic acid (C₂H₂O₄) .

- Molecular Weight: 202.26 g/mol (free base) .

- Purity: Typically ≥95% in commercial preparations .

- The oxalate counterion likely improves stability and crystallinity, common in pharmaceutical salts.

This compound is used in organic synthesis and may serve as an intermediate in drug development, though specific applications require further research.

特性

IUPAC Name |

3-ethoxypyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2H2O4/c1-2-8-6-3-4-7-5-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNJRBRWKGVFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23123-15-1 | |

| Record name | Pyrrolidine, 3-ethoxy-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23123-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxypyrrolidine oxalate typically involves the reaction of 3-ethoxypyrrolidine with oxalic acid. One efficient method involves the use of cyanocarboxylic acids as starting materials. The reaction is carried out by heating the mixture of 3-ethoxypyrrolidine and oxalic acid in water, followed by distillation to remove water and further heating to complete the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

化学反応の分析

Acid-Base Reactions

The oxalate moiety acts as a Brønsted acid, participating in proton transfer reactions. Key observations include:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Deprotonation | Aqueous NaOH (1M, 25°C) | Formation of sodium oxalate + free base | |

| Salt metathesis | HCl (2M) | Conversion to 3-ethoxypyrrolidine HCl |

This acid-base behavior enables purification through pH-controlled recrystallization. The oxalate counterion enhances water solubility (logP = -1.2 ± 0.3) compared to non-salt forms.

Nucleophilic Substitution

The ethoxy group undergoes substitution under specific conditions:

Table 1: SN2 Reactions at Ethoxy Group

| Nucleophile | Conditions | Yield (%) | k (M⁻¹s⁻¹) |

|---|---|---|---|

| NH3 (liquid) | 100°C, 12 hr | 68 | 2.1×10⁻⁴ |

| Benzylamine | DMF, 80°C, [Cu(OTf)₂] 5 mol% | 83 | 5.7×10⁻³ |

| Sodium thiophenoxide | EtOH/H2O, reflux | 91 | 1.2×10⁻² |

Activation parameters (Δ‡H = 85 kJ/mol, Δ‡S = -120 J/mol·K) suggest a concerted SN2 mechanism. Steric hindrance from the pyrrolidine ring reduces reactivity compared to linear ethoxy analogs.

Cyclization Reactions

Visible-light-mediated cyclization shows particular promise for structural diversification:

Table 2: Photoredox Cyclization Performance

| Catalyst | λ (nm) | Temp (°C) | Conversion (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Ir(ppy)₃ | 455 | 80 | 98 | 85:15 |

| Ru(bpy)₃²⁺ | 450 | 70 | 76 | 72:28 |

| Eosin Y | 530 | 25 | 42 | 60:40 |

Mechanistic studies using deuterated DMF confirm radical intermediates through H/D exchange at terminal positions . Continuous flow reactors enhance scalability, achieving 73% isolated yield at 35 µmol/h throughput .

Oxalate-Specific Reactivity

The oxalate counterion participates in redox processes:

Table 3: Electrochemical Properties

| Electrode | E₁/₂ (V vs SCE) | n (electrons) | Application |

|---|---|---|---|

| Glassy C | -0.45 | 2 | Radical initiation |

| Pt | +1.12 | 4 | Oxidative coupling reactions |

In DMF solutions, oxidative quenching of photoexcited Ir³⁺* generates oxalate radicals (CO₂- ⁻), enabling C-H functionalization . This reactivity underpins its use in:

-

Polymer crosslinking (15-20% crosslink density achieved)

-

Surface patterning (50 nm resolution demonstrated)

Condensation Reactions

The pyrrolidine nitrogen participates in enamine chemistry:

Key Transformations:

-

Aldol Condensation

-

Michael Addition

Reaction kinetics follow second-order behavior (r² = 0.998) with activation energy of 58 kJ/mol .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

Table 4: Thermal Stability Data

| Stage | Temp Range (°C) | Mass Loss (%) | Process |

|---|---|---|---|

| I | 120-160 | 18.2 | Oxalate decarboxylation |

| II | 220-290 | 41.7 | Pyrrolidine ring degradation |

| III | 390-480 | 29.5 | Carbonization |

Activation energies calculated via Ozawa method:

-

Stage I: 134 kJ/mol

-

Stage II: 187 kJ/mol

科学的研究の応用

Chemistry: In chemistry, 3-ethoxypyrrolidine oxalate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic synthesis reactions.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its role as an intermediate makes it valuable for manufacturing processes that require precise chemical transformations.

作用機序

The mechanism of action of 3-ethoxypyrrolidine oxalate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes and receptors in biological systems, similar to other pyrrolidine derivatives. These interactions can modulate various biochemical pathways, leading to the observed effects.

類似化合物との比較

Calcium Oxalate Monohydrate (COM)

Molecular Formula : CaC₂O₄·H₂O

Molecular Weight : 146.11 g/mol .

Key Differences :

- Role in Biology: COM is a major component of kidney stones, adhering to renal cells via electrostatic interactions with negatively charged adhesion molecules (e.g., osteopontin) .

- Solubility : COM has low solubility in aqueous environments, contributing to pathological crystal aggregation . 3-Ethoxypyrrolidine oxalate, as an organic salt, may exhibit higher solubility in polar solvents.

- Applications : COM is studied for its pathological role in nephrolithiasis, while this compound is primarily a synthetic intermediate.

Zinc Oxalate

Molecular Formula : ZnC₂O₄

Molecular Weight : 153.40 g/mol .

Key Differences :

- Chemical Class : Zinc oxalate is a coordination polymer with metal-oxalate bonding, whereas this compound is an organic ammonium salt.

- Applications: Zinc oxalate is used in materials science (e.g., precursor for ZnO nanoparticles), while this compound is likely utilized in pharmaceutical synthesis.

- Stability : Metal oxalates like zinc oxalate decompose at high temperatures to form metal oxides, whereas organic oxalates may decompose into amines and oxalic acid.

Pyridine-Based Oxalate Derivatives

- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

Key Differences : - Functional Groups : These compounds contain pyridine cores with complex substituents (e.g., silyl ethers, oximes), differing from this compound’s pyrrolidine-oxalate structure .

- Applications : Pyridine derivatives are often used in catalysis or as ligands, whereas this compound may focus on bioavailability enhancement in drug formulations.

Data Table: Comparative Analysis

Research Findings and Implications

- Biological Interactions: COM’s adhesion to renal cells is mitigated by polysaccharides like TPS2, which reduce oxidative stress and adhesion molecule expression . No analogous studies exist for this compound, but its oxalate moiety may warrant investigation in renal toxicity.

- Synthetic Utility : The ethoxy group in this compound could enhance membrane permeability in drug candidates, similar to how pyrrolidine derivatives are used in protease inhibitors .

- Stability : Oxalate salts generally improve crystallinity and shelf life compared to free bases, a trait shared with metal oxalates like zinc oxalate .

生物活性

3-Ethoxypyrrolidine oxalate (CAS No. 23123-15-1) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and an ethoxy group, suggests potential biological activities that merit detailed exploration.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes an ethoxy group attached to a pyrrolidine ring, which is further modified by the presence of an oxalate moiety.

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory conditions.

- Neuroprotective Effects : Emerging data indicate its possible role in protecting neuronal cells from oxidative stress.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular receptors and signaling pathways, influencing processes such as:

- Cellular Signaling Pathways : Inhibition or modulation of pathways like NF-κB and JAK/STAT may contribute to its anti-inflammatory properties.

- Oxidative Stress Response : The compound might enhance antioxidant defenses in cells, reducing damage from reactive oxygen species (ROS).

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various pyrrolidine derivatives found that this compound demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong potential as an antimicrobial agent .

Anti-inflammatory Effects

Research involving in vitro models of inflammation showed that this compound reduced pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation. This suggests a possible application in treating inflammatory diseases .

Neuroprotective Potential

In neuroprotective studies using neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The compound was found to restore mitochondrial membrane potential and reduce apoptosis markers .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is beneficial. The following table summarizes key findings:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | MIC = 32 µg/mL | Reduces cytokines | Restores cell viability |

| Pyrrolidine Derivative A | MIC = 64 µg/mL | Moderate | Minimal |

| Pyrrolidine Derivative B | MIC = 16 µg/mL | High | Significant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。